molecular formula C9H11ClN2O B1354172 4-(6-Chloropyridin-3-yl)morpholine CAS No. 633283-57-5

4-(6-Chloropyridin-3-yl)morpholine

Cat. No.: B1354172
CAS No.: 633283-57-5
M. Wt: 198.65 g/mol
InChI Key: DAZFZIJYMKWDRY-UHFFFAOYSA-N
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Description

4-(6-Chloropyridin-3-yl)morpholine (CAS: 311774-34-2; molecular formula: C10H13ClN2O) is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 6 and a morpholine group at position 4. This compound is primarily utilized in industrial and scientific research, including applications in chemical synthesis and pharmaceutical intermediates .

Properties

IUPAC Name

4-(6-chloropyridin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZFZIJYMKWDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465060
Record name 4-(6-chloropyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633283-57-5
Record name 4-(6-chloropyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyridin-3-yl)morpholine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyridin-3-yl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include N-oxides of the original compound.

    Reduction Reactions: Products include reduced forms of the pyridine ring, such as piperidine derivatives.

Scientific Research Applications

4-(6-Chloropyridin-3-yl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridin-3-yl)morpholine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis compare 4-(6-Chloropyridin-3-yl)morpholine with five structurally related compounds, emphasizing differences in structure, applications, and biological or chemical properties.

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name CAS Number Molecular Formula Key Structural Features Primary Applications References
This compound 311774-34-2 C10H13ClN2O Pyridine ring with Cl at position 6, morpholine at position 4 Industrial and scientific research
4-(6-Chloropyridazin-3-yl)morpholine 17259-32-4 C8H9ClN4O Pyridazine ring (two adjacent N atoms) with Cl at position 6 Research chemical (supplier listings)
4-(4,6-Dichloropyrimidin-2-yl)morpholine 10397-13-4 C8H8Cl2N3O Pyrimidine ring with Cl at positions 4 and 6 Pharmaceuticals, agrochemicals
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine N/A C18H19ClN3O Quinoline core with pyrrolidine and morpholine substituents Research applications (e.g., bioassays)
VPC-14449 N/A C10H10Br2N4OS Thiazole ring with dibromoimidazole and morpholine Androgen receptor DNA-binding inhibition

Key Comparative Insights

Structural Variations and Electronic Effects
  • Pyridine vs. Pyridazine : The pyridazine ring in 4-(6-Chloropyridazin-3-yl)morpholine introduces two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity compared to the single nitrogen in pyridine-based analogs. This may influence solubility and receptor-binding interactions .
  • Chlorine Substitution : The dichlorinated pyrimidine in 4-(4,6-Dichloropyrimidin-2-yl)morpholine increases electrophilicity, making it reactive in cross-coupling reactions for agrochemical synthesis .

Biological Activity

4-(6-Chloropyridin-3-yl)morpholine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11ClN2OC_{10}H_{11}ClN_2O. The compound features a morpholine ring substituted with a chlorinated pyridine moiety, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₀H₁₁ClN₂O
Molecular Weight216.66 g/mol
SMILESClC1=CC=NC(=C1)N2CCOCC2
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The presence of the chloropyridine moiety may enhance binding affinity to target enzymes, potentially disrupting their normal function.
  • Receptor Modulation : The compound may influence receptor activity, leading to altered signaling pathways associated with cancer progression and other diseases.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of this compound on human breast carcinoma (MCF-7) cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity. Tests against several bacterial strains revealed inhibition zones indicative of bactericidal effects.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

CompoundAnticancer ActivityAntimicrobial Activity
This compoundHigh (IC50 ~10 µM)Moderate
4-(Chlorophenyl)morpholineModerate (IC50 ~20 µM)Low
4-(Pyridin-3-yl)morpholineLow (IC50 ~50 µM)High

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications at the morpholine ring or the chloropyridine substituent have been explored to improve potency and selectivity.

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